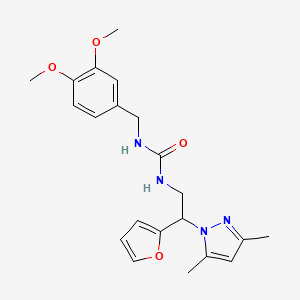
N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N2-(4-ethoxyphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine” is a complex organic molecule. It contains a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two phenyl rings, one with an ethoxy group (an oxygen atom bonded to an ethyl group) and the other with an ethyl group. There’s also a morpholino group, which is a six-membered ring containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
Again, without specific data, I can only speculate on the molecular structure. The presence of the triazine ring suggests that the molecule may have a planar region. The ethoxyphenyl and ethylphenyl groups are likely to add some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
Triazine derivatives are known to participate in a variety of chemical reactions, often serving as versatile intermediates in the synthesis of more complex molecules. The specific reactions that this compound might undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the ethoxy group suggests that this compound might have some degree of polarity, which could affect its solubility in different solvents .Applications De Recherche Scientifique
Understanding Environmental Impact and Toxicology
Research on compounds such as nonylphenols, which are products of biodegradation of nonionic surfactants, highlights the importance of studying the environmental persistence, toxicity, and bioaccumulation potential of chemical compounds. Studies like Guenther et al. (2002) emphasize the ubiquity of certain compounds in food and their potential endocrine-disrupting activities, underscoring the need for environmental safety assessments of new chemicals (Guenther et al., 2002).
Pharmacokinetics and Metabolism in Drug Development
Understanding the metabolism, disposition, and pharmacokinetics of compounds is crucial in drug development. Research on compounds such as BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, provides insights into how novel drugs are absorbed, metabolized, and excreted in humans. This kind of research is foundational for ensuring the safety and efficacy of new pharmacological agents (Christopher et al., 2010).
Neuropharmacology and Psychiatric Applications
Investigations into the neuropharmacological effects of compounds, including their interactions with neurotransmitter receptors, are vital for discovering potential therapeutic uses. For example, studies on the serotonin 1A receptor and its ligands provide valuable information on the potential treatment of anxiety, depression, and other psychiatric disorders. Understanding how compounds like WAY-100635 bind to 5-HT1A receptors can guide the development of novel anxiolytic and antidepressant medications (Pike et al., 1995).
Toxicology and Safety Assessments
Evaluating the potential toxicological effects of new compounds is essential for human safety. Studies that investigate the clinical effects of recreational drugs or accidental poisonings can inform the safety profiles of structurally related compounds. For instance, research on the toxicity of MDMA (ecstasy) and its non-linear pharmacokinetics in humans highlights the importance of understanding dose-response relationships and metabolic pathways to prevent acute toxicity (Torre et al., 2000).
Safety and Hazards
Orientations Futures
The study of triazine derivatives is an active area of research, and new compounds with this core structure are continually being synthesized and studied. This compound, with its combination of a triazine ring and various substituents, could potentially have interesting chemical or biological properties worth exploring .
Propriétés
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-3-17-5-7-18(8-6-17)24-21-26-22(25-19-9-11-20(12-10-19)31-4-2)28-23(27-21)29-13-15-30-16-14-29/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZUZUMNHZNNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2847027.png)


![2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2847031.png)




![7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2847041.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2847042.png)
![3-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2847044.png)

![2-Chloro-N-[2-(4-chloro-3-methoxyphenyl)-2-fluoroethyl]acetamide](/img/structure/B2847047.png)
